6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
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Properties
IUPAC Name |
6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2/c1-22-9-12(15(23)11-8-10(18)5-6-14(11)22)17-20-16(21-24-17)13-4-2-3-7-19-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJLPFWJPBCQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a quinoline moiety with an oxadiazole and a pyridine ring, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 322.30 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C17H11FN4O2 |
| Molecular Weight | 322.30 g/mol |
| IUPAC Name | 6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
| SMILES | CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Anticancer Properties
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The incorporation of such scaffolds into the structure of this compound enhances its ability to target various cancer-related pathways.
- Mechanism of Action : The compound may exert its anticancer effects through multiple mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Targeting Kinases : The activity against various kinases involved in signaling pathways critical for cancer progression has also been documented .
- Interaction with Nucleic Acids : The compound may bind selectively to nucleic acids and proteins that facilitate cancer cell survival and proliferation .
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study assessed the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of related compounds against common pathogens. The findings showed promising inhibitory concentrations against strains such as Staphylococcus aureus and Escherichia coli .
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